3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-10-7-5-9(6-8-10)14(17)13-11-3-2-4-12(11)19-15(13)16/h5-8H,2-4,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUYXPQRFQGHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative.
Introduction of the Methoxybenzoyl Group: This step often involves a Friedel-Crafts acylation reaction, where the cyclopenta[b]thiophene core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The final step involves introducing the amine group, which can be done through nucleophilic substitution or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(4-methoxybenzoyl)-4H,5H,6H-cyclop
Biological Activity
3-(4-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15NO2S
- Molecular Weight : 273.4 g/mol
- CAS Number : 56416-46-7
The compound features a cyclopentathiophene core substituted with a methoxybenzoyl group, which is hypothesized to contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of cyclopenta[b]thiophene compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating various signaling pathways. The specific mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins such as caspases.
| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Cyclopenta[b]thiophenes | HeLa | 10 | Caspase activation | |
| Related thiophene derivatives | MCF-7 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The biological activity of 3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors that play roles in apoptosis and cell survival.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in tumor cells.
Case Studies
- Antitumor Efficacy in Murine Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Toxicity Assessment : Toxicological evaluations have shown that the compound has a favorable safety profile with minimal side effects at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
3-(3-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- Molecular Formula: C₁₅H₁₅NO₂S
- CAS : 1082867-22-8
- Key Difference : Methoxy group at the 3-position of the benzoyl ring instead of 3.
- Impact : Altered electronic effects due to meta-substitution may reduce resonance stabilization compared to the para-substituted analog. This could affect binding affinity in receptor-ligand interactions .
3-[4-(Trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- Molecular Formula: C₁₅H₁₂F₃NO₂S
- CAS: Not explicitly provided (discontinued product in ).
- Key Difference : Replacement of methoxy (-OCH₃) with trifluoromethyl (-CF₃) at the 4-position.
- This substitution is common in agrochemicals and pharmaceuticals to modulate lipophilicity .
3-[2-Bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- Molecular Formula: C₁₅H₁₁BrF₃NO₂S
- CAS: Not explicitly provided ().
- Key Differences : Bromo (-Br) at the 2-position and -CF₃ at the 4-position.
- The combined electron-withdrawing effects of -Br and -CF₃ could further stabilize the compound against oxidative degradation .
Core Heterocycle Modifications
3-(Pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- Molecular Formula : C₁₃H₁₂N₂OS
- CAS: Not explicitly provided ().
- Key Difference : Replacement of benzoyl with pyridine-2-carbonyl .
- Impact : The pyridine ring introduces a basic nitrogen, altering solubility and enabling hydrogen bonding. This modification is often used to enhance blood-brain barrier penetration in CNS-targeted drugs .
4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-1-amine
- Molecular Formula : C₁₁H₁₇NS
- CAS : 2229249-53-8
- Key Difference : Absence of benzoyl group; substitution with a butan-1-amine chain .
- However, loss of the aromatic benzoyl group may reduce π-π stacking interactions in biological systems .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility : and highlight the use of multicomponent reactions and electrophilic substitutions to synthesize cyclopenta[b]thiophene derivatives. The target compound’s methoxy group likely requires selective protection/deprotection steps during synthesis.
- Commercial Availability : and indicate that trifluoromethyl- and bromo-substituted analogs are marketed as building blocks, underscoring their utility in drug discovery .
Q & A
Basic: What are the optimal synthetic routes for 3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves two stages: (1) constructing the cyclopenta[b]thiophene core and (2) introducing the 4-methoxybenzoyl and amine groups. Key methods include:
- Cyclopenta[b]thiophene formation : Use cyclization reactions of thiophene precursors under acidic or basic conditions. For example, 1,4-dioxane as a solvent with controlled heating (60–80°C) improves ring closure efficiency .
- Functionalization : Introduce the 4-methoxybenzoyl group via Friedel-Crafts acylation, using AlCl₃ as a catalyst in anhydrous dichloromethane. Amine incorporation may involve nucleophilic substitution or reductive amination .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (room temp for sensitive groups), and stoichiometry (1.2–1.5 equiv. of acylating agents) to enhance yields (>70%) and purity .
Basic: How can NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of this compound?
- ¹H/¹³C NMR : Identify key signals:
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₁₅H₁₅NO₂S requires m/z 281.0824). Fragmentation patterns should align with loss of CO (from benzoyl) and SCH₂ groups .
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to assess >95% purity. Retention time shifts indicate impurities .
Advanced: What strategies resolve discrepancies between experimental spectral data and theoretical predictions?
- Spectral Mismatches : If NMR signals deviate (e.g., unexpected splitting), use 2D techniques (HSQC, COSY) to assign coupling partners. For example, overlapping cyclopentane signals can be resolved via NOESY to confirm spatial proximity .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry. For instance, confirm the position of the methoxybenzoyl group on the thiophene ring .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set). Deviations >5% may indicate conformational flexibility .
Advanced: What in vitro assays evaluate this compound’s biological activity, and how should controls be designed?
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. Include:
- Positive controls : Known inhibitors (e.g., staurosporine for kinases).
- Negative controls : DMSO vehicle and substrate-only blanks .
- Cellular Viability (MTT Assay) : Use cancer cell lines (e.g., HeLa) with 48–72 hr exposure. Normalize to untreated cells and validate with IC₅₀ curves .
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity (Kd). Optimize buffer conditions (pH 7.4, 0.01% Tween-20) to minimize nonspecific binding .
Advanced: How does the cyclopenta[b]thiophene core’s electronic configuration influence reactivity in substitution reactions?
- Aromaticity Effects : The thiophene’s electron-rich nature directs electrophilic substitution to the α-position. Methoxybenzoyl groups withdraw electron density, enhancing reactivity at the β-position .
- Steric Considerations : The cyclopentane ring introduces strain, favoring reactions with smaller electrophiles (e.g., methyl iodide over tert-butyl bromide).
- Experimental Validation : Monitor reaction kinetics via UV-Vis (λmax shifts indicate electronic changes) or in situ IR to track intermediate formation .
Advanced: What computational methods predict binding affinity with biological targets, and how are such studies validated?
- Molecular Docking (AutoDock Vina) : Use crystal structures (PDB) of target proteins (e.g., EGFR kinase). Score poses with binding energy (< -7 kcal/mol suggests strong affinity) .
- MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å). Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Experimental Cross-Check : Compare computational Kd values with SPR or ITC results. Discrepancies >10-fold may require force field recalibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
